2,2'-二硝基二苄基

描述

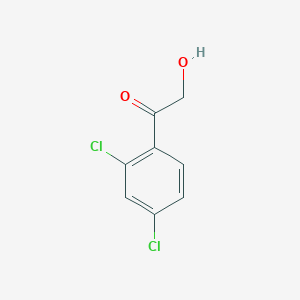

2,2'-Dinitrobibenzyl, also known as 2,2'-Dinitrobibenzyl, is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.

The exact mass of the compound 2,2'-Dinitrobibenzyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85868. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Dinitrobibenzyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dinitrobibenzyl including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

我搜索了2,2'-二硝基二苄基的科学研究应用,它也被称为1,2-双(2-硝基苯基)乙烷或BIBENZYL, 2,2’-DINITRO-。然而,搜索结果中没有提供有关不同领域六到八种独特应用的详细信息。 现有的信息主要集中在该化合物的性质、制备方法和分析技术,如反相高效液相色谱 (HPLC) .

作用机制

Target of Action

2,2’-Dinitrodibenzyl, also known as BIBENZYL, 2,2’-DINITRO-, 2,2’-Dinitrobibenzyl, or 1,2-Bis(2-nitrophenyl)ethane, is a complex organic compound. It’s known that it’s an intermediate in the synthesis of certain drugs .

Mode of Action

The mode of action of 2,2’-Dinitrodibenzyl involves a series of chemical reactions. The intramolecular cyclization (8-membered ring) of 2,2’-dinitrodibenzyl was achieved by electrochemical reduction in the presence of CO2 . The electrochemical behavior of the compound in acetonitrile changes from a reversible two-step 1-electron transfer process (in the absence of CO2) to an irreversible 8-electron transfer process (in the presence of CO2) .

Biochemical Pathways

It’s known that the compound is used in the synthesis of certain drugs, suggesting that it may play a role in various biochemical pathways related to these drugs .

Result of Action

As an intermediate in the synthesis of certain drugs, it likely contributes to the therapeutic effects of these drugs .

Action Environment

The action environment of 2,2’-Dinitrodibenzyl can influence its action, efficacy, and stability. For instance, the electrochemical reduction of 2,2’-Dinitrodibenzyl is influenced by the presence of CO2 . Additionally, the reaction temperature and time can be controlled to optimize the yield of the reaction .

生化分析

Biochemical Properties

2,2’-Dinitrodibenzyl plays a significant role in biochemical reactions, particularly in the synthesis of cyclic azobenzene analogues. These analogues are incorporated into biomolecules, facilitating various biochemical processes. The compound interacts with enzymes such as 2,3-dihydroxybenzoate decarboxylase, where it undergoes decarboxylation and carboxylation reactions . These interactions are crucial for understanding the catalytic mechanisms and enhancing the efficiency of reversible enzyme reactions.

Cellular Effects

2,2’-Dinitrodibenzyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cells are observed through its interaction with proteins and enzymes involved in these processes . For instance, it has been shown to modulate the activity of enzymes that play a role in lipid metabolism, thereby affecting cellular functions such as energy production and storage.

Molecular Mechanism

At the molecular level, 2,2’-Dinitrodibenzyl exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to undergo electrochemical reduction in the presence of CO2 leads to the formation of cyclic intermediates, which are crucial for its biochemical activity . These interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Dinitrodibenzyl change over time due to its stability and degradation properties. Studies have shown that the compound undergoes electrochemical reduction, leading to the formation of stable intermediates . These intermediates can have long-term effects on cellular function, as observed in both in vitro and in vivo studies. The stability of 2,2’-Dinitrodibenzyl is crucial for its sustained biochemical activity.

Dosage Effects in Animal Models

The effects of 2,2’-Dinitrodibenzyl vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Studies have shown that the compound’s impact on enzyme activity and gene expression is dose-dependent, with threshold effects observed at specific concentrations.

Metabolic Pathways

2,2’-Dinitrodibenzyl is involved in various metabolic pathways, including those related to the degradation of aromatic compounds . The compound interacts with enzymes such as oxygenases, which facilitate its oxidative denitration and subsequent ring-fission. These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 2,2’-Dinitrodibenzyl is transported and distributed through interactions with membrane transporters and binding proteins . These transporters play a crucial role in the compound’s localization and accumulation in specific cellular compartments. The distribution of 2,2’-Dinitrodibenzyl affects its biochemical activity and overall efficacy in various biological processes.

Subcellular Localization

The subcellular localization of 2,2’-Dinitrodibenzyl is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function are influenced by its localization within the cell, with specific effects observed in different subcellular regions

属性

IUPAC Name |

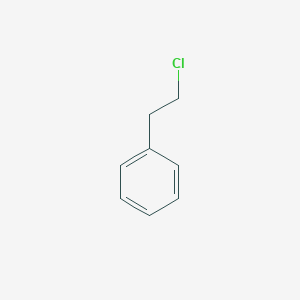

1-nitro-2-[2-(2-nitrophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOZRPPSBVIHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168736 | |

| Record name | 2,2'-Dinitrobibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16968-19-7 | |

| Record name | 2,2′-Dinitrodibenzyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16968-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dinitrobibenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16968-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dinitrobibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,o'-dinitrobibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2,2'-Dinitrodibenzyl?

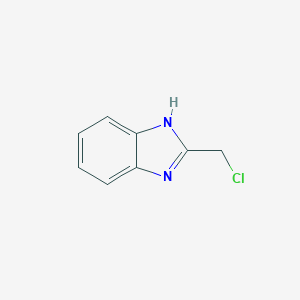

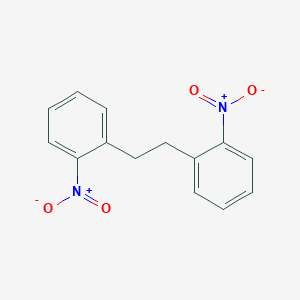

A1: 2,2'-Dinitrodibenzyl has the molecular formula C14H12N2O4. Its structure consists of two phenyl rings connected by an ethylene bridge, with each phenyl ring bearing a nitro group at the ortho position. The crystal structure reveals that the benzene rings within each molecule are coplanar. []

Q2: Are there efficient methods for synthesizing 2,2'-Dinitrodibenzyl?

A2: Several methods exist for synthesizing 2,2'-Dinitrodibenzyl. One approach involves the reaction of o-nitrobenzyl chloride with sodium metal in a condensation reaction, followed by reduction using iron in a mixture of water and ethanol. This method has shown promising yields and high purity. [] Another method involves the electrosynthesis of 2,2'-Dinitrodibenzyl from 2-Nitrobenzyl Bromide. []

Q3: What are the main applications of 2,2'-Dinitrodibenzyl?

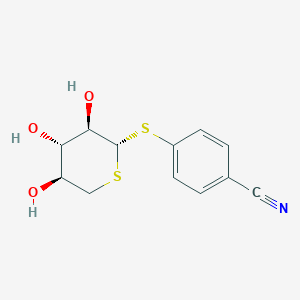

A3: 2,2'-Dinitrodibenzyl is primarily used as an intermediate in the production of pharmaceuticals like the antiepileptic drug carbamazepine. [] It is also a precursor for the synthesis of cyclic azobenzene analogues, which are being explored for their potential in various applications, including incorporation into oligonucleotides, peptides, and polymers. []

Q4: Have there been studies on the environmental impact of 2,2'-Dinitrodibenzyl production?

A4: Yes, research has investigated methods for treating the effluent generated during 2,2'-Dinitrodibenzyl production. One study explored using modified attapulgite clay as an adsorbent to remove pollutants from the effluent, demonstrating its effectiveness compared to traditional methods. []

Q5: What is known about the electrochemical behavior of 2,2'-Dinitrodibenzyl?

A5: Research has delved into the electroreduction mechanism of 2,2'-Dinitrodibenzyl, particularly its intramolecular cyclization in the presence of CO2. This research aims to controllably synthesize diazocine compounds. []

Q6: Are there any documented methods for incorporating 2,2'-Dinitrodibenzyl derivatives into biological systems?

A6: Research has explored synthesizing cyclic azobenzene analogues from 2,2'-Dinitrodibenzyl for incorporation into biomolecules. This involves converting 2,2'-Dinitrodibenzyl into a cyclic azoxybenzene intermediate, which is then further modified to create various analogues, including carboxylic acid and phosphoramidite derivatives, for potential use in bioconjugation strategies. []

Q7: What is known about the photochemical properties of 2,2'-Dinitrodibenzyl derivatives?

A7: Studies have investigated the photoreactions of 1,2-bis(2-nitrophenyl)ethane (2,2'-Dinitrodibenzyl). [] Additionally, research has shown that a D-threoninol linked cyclic azobenzene amide, synthesized from a 2,2'-Dinitrodibenzyl derivative, undergoes photo-isomerization upon illumination. This property makes these cyclic azobenzene analogues promising candidates for applications like photoswitchable biomolecules and materials. []

Q8: Has 2,2'-Dinitrodibenzyl been used in the synthesis of isotopically labeled compounds?

A8: Yes, 2,2'-Dinitrodibenzyl has been employed in the synthesis of deuterium-labeled imipramine, a medication used to treat depression. The process involved converting 2,2'-Dinitrodibenzyl to a tetradeuterated derivative, which was then used to synthesize the final labeled imipramine. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。